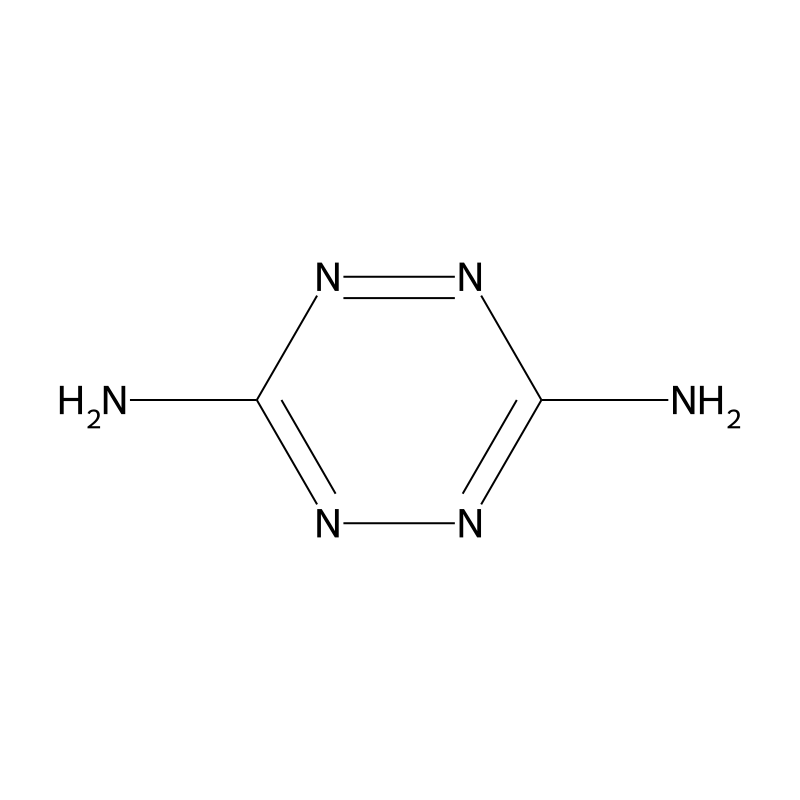1,2,4,5-Tetrazine-3,6-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Bioconjugation
Due to its unique reactivity, 1,2,4,5-tetrazine-3,6-diamine can be used for bioconjugation, which is the process of attaching molecules of interest to biomolecules like antibodies or proteins. This technique is valuable in various fields, including drug delivery and targeted imaging. Source: [Bioconjugation with 1,2,4,5-Tetrazines for In Vivo Imaging biol.7b00388]
Bioorthogonal Reactions
1,2,4,5-Tetrazine-3,6-diamine can participate in bioorthogonal reactions, meaning they occur selectively in living systems without interfering with natural biological processes. This property makes them valuable for studying various biological processes within living cells. Source: [Tetrazine ligation: a versatile technique for labeling biomolecules in living cells: ]
1,2,4,5-Tetrazine-3,6-diamine is a nitrogen-rich heterocyclic compound characterized by a tetrazine ring structure with two amino groups located at the 3 and 6 positions. This compound is notable for its high energy density and unique chemical reactivity, making it an important subject of study in both materials science and medicinal chemistry. The presence of nitrogen atoms in its structure contributes to its potential applications in energetic materials and pharmaceuticals.
- Nitration: The compound can be nitrated using a mixture of nitric acid and acetic anhydride, leading to the formation of nitrated derivatives. This reaction typically occurs at the exocyclic amine groups .
- Cycloaddition: It can undergo cycloaddition reactions with alkenes to form bicyclic compounds, which subsequently lose nitrogen to produce derivatives such as 4,5-dihydropyridazine .
- Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, making the compound versatile for further derivatization.
1,2,4,5-Tetrazine-3,6-diamine exhibits notable biological activity. It has been studied for its potential interactions with enzymes and proteins. Its reactivity allows it to participate in biochemical pathways that may lead to therapeutic applications. Research indicates that this compound could serve as a scaffold for drug development due to its ability to form stable complexes with biological macromolecules.
Several methods have been developed for synthesizing 1,2,4,5-tetrazine-3,6-diamine:
- Hydrazine Reaction: One common method involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions.
- Cyclization: Another approach includes the cyclization of diazines or related precursors under controlled conditions to form the tetrazine ring.
- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques utilizing ionic liquids as solvents to streamline the reaction process and improve yields .
1,2,4,5-Tetrazine-3,6-diamine has diverse applications:
- Energetic Materials: Due to its high nitrogen content and energy density, it is explored as a component in explosives and propellants.
- Pharmaceuticals: Its unique structure makes it a candidate for drug development targeting specific biological pathways.
- Material Science: The compound's properties are being investigated for use in advanced materials with applications in electronics and sensors.
Several compounds share structural similarities with 1,2,4,5-tetrazine-3,6-diamine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1,2,4-Tetrazole | Five-membered ring with one nitrogen atom | More stable; less reactive than tetrazines |
| 3-Amino-1,2,4-triazole | Three nitrogen atoms in a five-membered ring | Exhibits different biological activities |
| 1,2-Diazole | Contains two nitrogen atoms in a five-membered ring | Generally less energetic than tetrazines |
| 1-Hydroxy-1H-tetrazole | Hydroxyl group addition | Increased solubility; altered reactivity |
The distinct presence of two amino groups in 1,2,4,5-tetrazine-3,6-diamine sets it apart from these similar compounds by enhancing its reactivity and potential applications in energetic materials and pharmaceuticals.








